molecular formula C14H14ClNO6S3 B2696471 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate CAS No. 929432-05-3

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate

Cat. No. B2696471
CAS RN: 929432-05-3
M. Wt: 423.9
InChI Key: KWGARZNEDMSNIX-UHFFFAOYSA-N
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Description

“2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a tosyl group, which is a sulfonyl group attached to a toluene ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of sodium sulfinates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The thiazole ring and the tosyl group contribute to the three-dimensionality of the molecule . The compound also contains an acetate group, which is a carboxylate ester .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. Sodium sulfinates, for example, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . The tosyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction .

Scientific Research Applications

Biological Applications Beyond Drug Development

Beyond pharmacological uses, thiazoles find applications in other fields:

For reference:

Benchchem. “2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate.” Link Kashyap, S. J., et al. “Thiazoles: Having Diverse Biological Activities.” Medicinal Chemistry Research, 21(2012), 2123–2132. Link BindingDB. “2-[(5-Chloro-4-tosyl-thiazol-2-yl)amino]ethyl.” Link

properties

IUPAC Name

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO6S3/c1-9-3-5-11(6-4-9)25(20,21)13-12(15)23-14(16-13)24(18,19)8-7-22-10(2)17/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGARZNEDMSNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCOC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate

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